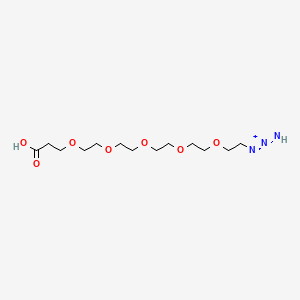
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium: is a complex organic compound characterized by its unique structure, which includes multiple ether and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Etherification: This step involves the formation of ether bonds through the reaction of alcohols with alkyl halides under basic conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired structure. This is typically achieved through intramolecular reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Protein-Protein Interactions: It can disrupt protein-protein interactions by binding to specific sites on the proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 20-Hydroxy-2,2-dimethyl-4-oxo-6,9,12,15,18-pentaoxa-3-aza-2-azoniaicosan-3-ide
- 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide
Uniqueness
20-Carboxy-6,9,12,15,18-pentaoxa-1,2,3-triazaicosa-1,2-dien-2-ium is unique due to its specific combination of ether and amine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H26N3O7+ |
|---|---|
Molecular Weight |
336.36 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h14H,1-12H2/p+1 |
InChI Key |
RVYLWAAPBDVKFZ-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


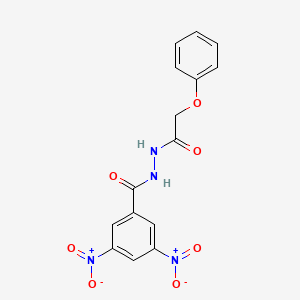
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)
![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
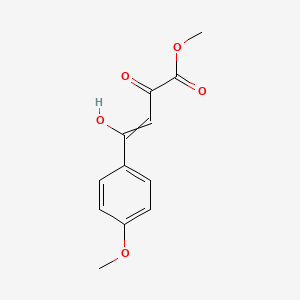
![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
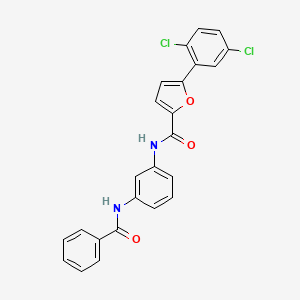
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)
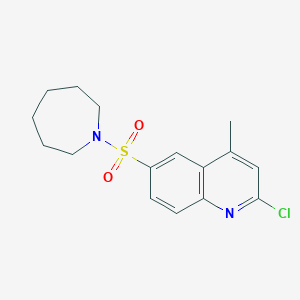
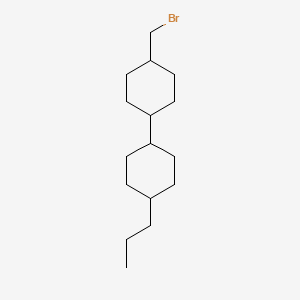
![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
